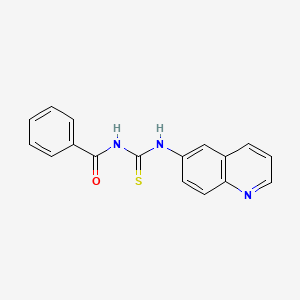

N-benzoyl-N'-(6-quinolinyl)thiourea

Description

N-Benzoyl-N'-(6-quinolinyl)thiourea is a thiourea derivative characterized by a benzoyl group attached to one nitrogen atom and a 6-quinolinyl substituent on the adjacent nitrogen. Thiourea derivatives are widely studied for their diverse biological activities, particularly as anticancer agents targeting receptors like EGFR (Epidermal Growth Factor Receptor) .

Properties

IUPAC Name |

N-(quinolin-6-ylcarbamothioyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3OS/c21-16(12-5-2-1-3-6-12)20-17(22)19-14-8-9-15-13(11-14)7-4-10-18-15/h1-11H,(H2,19,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAWCSOLPWGGICX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)N=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001329558 | |

| Record name | N-(quinolin-6-ylcarbamothioyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001329558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818156 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

866049-10-7 | |

| Record name | N-(quinolin-6-ylcarbamothioyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001329558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzoyl-N’-(6-quinolinyl)thiourea typically involves the reaction of benzoyl chloride with 6-aminoquinoline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with thiourea to form the final product. The reaction conditions usually include refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-benzoyl-N’-(6-quinolinyl)thiourea can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.

Substitution: The benzoyl and quinolinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol or amine derivatives.

Substitution: Various substituted benzoyl or quinolinyl derivatives.

Scientific Research Applications

N-benzoyl-N'-(6-quinolinyl)thiourea is a chemical compound with a unique structure featuring a benzoyl group and a quinolinyl moiety attached to a thiourea backbone. It is a thiourea derivative with the molecular formula . N-benzoyl-N'-arylthiourea derivatives, which include this compound, are known for diverse biological activities, such as antifungal, antibacterial, and anticancer properties, and are also used in metal extraction.

Scientific Research Applications

This compound has several notable applications in scientific research:

- Medicinal Chemistry Due to its biological activities, this compound is potentially valuable in drug development. Thiourea derivatives, in general, exhibit significant biological activity by interacting with biological targets like enzymes and receptors.

- Organic Synthesis this compound is used as a compound in organic synthesis.

- Catalysis, Gas Storage, and Sensing this compound materials hold promise for applications in catalysis, gas storage, and sensing.

Other acyl thioureas have shown pharmacological benefits, including potential as anticonvulsant, anticancer, antidiabetic, anti-inflammatory, anti-HIV, antimicrobial, urease inhibitory, herbicidal, and insecticidal agents .

The compound can be synthesized through specific chemical reactions involving benzoyl isothiocyanate and 6-quinolinamine and is typically sourced from chemical suppliers and research laboratories focusing on organic synthesis. The reaction mechanism involves nucleophilic attack by the amine on the isothiocyanate, leading to the formation of the thiourea linkage, and the optimization of reaction conditions such as temperature and solvent choice plays a crucial role in maximizing yield and purity.

Mechanism of Action

The mechanism of action of N-benzoyl-N’-(6-quinolinyl)thiourea involves its interaction with specific molecular targets. In biological systems, it can bind to metal ions, forming stable complexes that inhibit the activity of certain enzymes. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for antimicrobial and anticancer therapies .

Comparison with Similar Compounds

Substituent Effects on Conformation and Stability

Thiourea derivatives adopt distinct conformations (trans-cis or cis-trans) influenced by intramolecular hydrogen bonding (HB). For example:

- N-Benzoyl-N'-(2-pyridyl)thiourea derivatives with methyl substituents (e.g., 6-methyl, 5-methyl) preferentially adopt a trans-cis conformation stabilized by O⋯H-N and N⋯H-N intramolecular HB, forming pseudo-six-membered rings .

- N-Benzoyl-N'-(2,6-dimethylphenyl)thiourea features trans (benzoyl) and cis (dimethylphenyl) configurations, forming molecular chains along crystallographic axes via intermolecular interactions .

Electronic Properties and Computational Insights

Density Functional Theory (DFT) studies on methyl-substituted N-benzoyl-N'-(2-pyridyl)thiourea derivatives reveal that trans-cis conformers are energetically more stable than cis-trans by ~3–5 kcal/mol . Electron-withdrawing groups (e.g., Cl, NO₂) increase lipophilicity, which correlates with enhanced cytotoxic activity in QSAR models . The quinolinyl group, with its extended π-system, may further modulate electronic properties, improving interactions with hydrophobic pockets in biological targets.

Anticancer Potential

- N-Benzoyl-N'-phenylthiourea (BFTU) and its chlorinated derivatives (2-Cl-BFTU, 4-Cl-BFTU) show EGFR inhibitory activity, with lipophilicity (π) being the dominant factor in cytotoxicity against MCF-7 breast cancer cells .

- N-Benzoyl-N'-(4-fluorophenyl)thiourea is predicted to inhibit SIRT1, a protein implicated in cancer progression .

Antimicrobial and Other Activities

- Thiourea derivatives with 4-hydroxyphenyl or 2-hydroxyethyl groups exhibit antifungal and metal-chelating properties .

Physicochemical and Crystallographic Features

Biological Activity

N-benzoyl-N'-(6-quinolinyl)thiourea is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, mechanisms of action, and various biological effects, supported by data tables and research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of benzoyl isothiocyanate with 6-quinolinyl amine. This reaction can be optimized using various solvents and conditions to improve yield and purity. The resulting compound can be characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure.

This compound exhibits its biological activity primarily through:

- Metal Ion Binding : The compound can form stable complexes with metal ions, which modulates its biological activities. This property is significant as it influences enzyme interactions and receptor binding.

- Enzyme Inhibition : It has been shown to inhibit various enzymes, including urease, with an IC50 value indicating moderate to high potency. For instance, related compounds have demonstrated IC50 values as low as 1.83 µM against urease, suggesting potential applications in treating conditions like kidney stones .

Anticancer Activity

This compound has shown promising anticancer properties in several studies:

- Cell Viability Assays : In vitro studies have demonstrated that this compound significantly reduces the viability of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest in the S phase .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15.1 | Apoptosis |

| HCT116 | 21.5 | Cell Cycle Arrest |

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

- Inhibition of Bacterial Growth : Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) were determined for various strains, revealing broad-spectrum activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Bacillus cereus | 75 |

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties:

- Cytokine Inhibition : The compound has shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, making it a candidate for further development in inflammatory diseases .

Case Studies

- Urease Inhibition Study :

- Cancer Cell Line Evaluation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.